2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is an organic compound derived from naphthalene It features a naphthoquinone core with a chlorine atom at the 2-position and a propylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 2-chloro-1,4-naphthoquinone reacts with propylthiol in the presence of a base such as sodium carbonate in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinone core can be reduced to hydroquinone or oxidized further under specific conditions.
Addition Reactions: The double bonds in the quinone ring can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically in the presence of a base like sodium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthoquinones can be formed.
Reduction Products: The major product is typically the corresponding hydroquinone.
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive quinone core.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is primarily related to its quinone core. Quinones are known to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in antimicrobial and anticancer research, where the compound can target and kill pathogenic cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the propylsulfanyl group but shares the quinone core and chlorine substitution.
3-(Propylsulfanyl)-1,4-naphthoquinone: Similar structure but without the chlorine atom.
2-Chloro-3-(methylsulfanyl)naphthalene-1,4-dione: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is unique due to the combination of the chlorine atom and the propylsulfanyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
78490-03-6 |
---|---|
Molecular Formula |
C13H11ClO2S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
2-chloro-3-propylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChI Key |
CSXVTXZLWWGNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.